
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as DCTB, is a chemical compound that has been widely studied for its potential therapeutic applications. DCTB is a piperidine derivative that has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes.
Mechanism of Action
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide binds to the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, lipid metabolism, and protein folding. Binding of this compound to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. This compound has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channel. These effects contribute to its neuroprotective and analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this protein. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in neurodegenerative diseases and chronic pain. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective and analgesic effects, as well as its potential side effects and toxicity. Finally, research could explore the potential for developing more water-soluble derivatives of this compound to improve its efficacy in experimental settings.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3,5-dichloroaniline with 4-methoxybenzoyl chloride to form 3,5-dichloro-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-27-18-4-2-14(3-5-18)20(26)24-8-6-13(7-9-24)19(25)23-17-11-15(21)10-16(22)12-17/h2-5,10-13H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVHLOHFANDJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

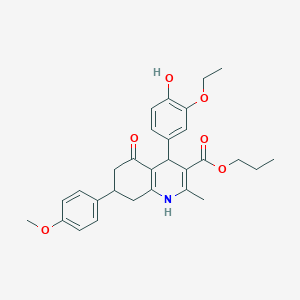
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)

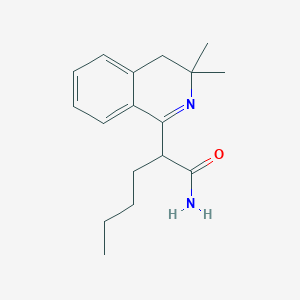
![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
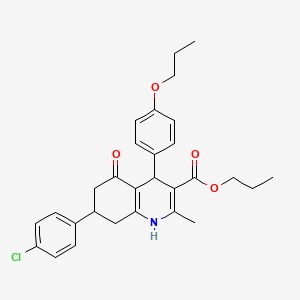
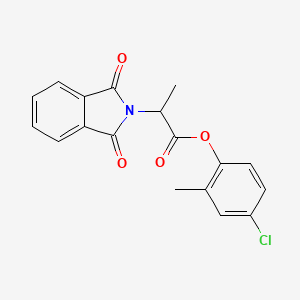

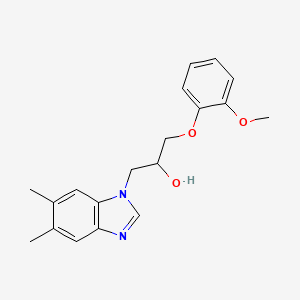
![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)